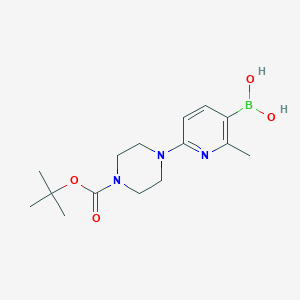

6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid

Description

6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected piperazine moiety attached to a methyl-substituted pyridine ring. This compound is widely used in pharmaceutical research and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to its boronic acid group, which facilitates carbon-carbon bond formation . Key structural attributes include:

- BOC protection: Enhances stability and modulates solubility during synthetic processes.

- Boronic acid at the 3-position: Critical for cross-coupling applications.

The compound is commercially available with a purity of 96% (MFCD31653729) and is supplied by multiple vendors, including Combi-Blocks .

Properties

IUPAC Name |

[2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN3O4/c1-11-12(16(21)22)5-6-13(17-11)18-7-9-19(10-8-18)14(20)23-15(2,3)4/h5-6,21-22H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASSXLDWZZBIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid typically involves the following steps:

Protection of Piperazine: The piperazine ring is protected using a tert-butoxycarbonyl (BOC) group to form BOC-piperazine.

Formation of Boronic Acid: The protected piperazine is then reacted with 2-methylpyridine-3-boronic acid under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions.

Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free piperazine derivative.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.

Deprotection: The BOC group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Cross-Coupling Products: The major products formed from Suzuki-Miyaura cross-coupling are biaryl compounds.

Deprotected Piperazine: The major product from deprotection is the free piperazine derivative.

Scientific Research Applications

6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The piperazine ring can interact with receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Biological Activity

6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to interact with biomolecules, particularly proteins and enzymes. The presence of the piperazine moiety enhances its pharmacological properties by improving solubility and bioavailability.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The boronic acid group can reversibly inhibit serine proteases and other enzymes by forming covalent bonds with active site residues. This mechanism is crucial in modulating various biological pathways.

- Receptor Interaction : The compound's derivatives have shown affinity for neurotransmitter receptors, which may contribute to neuroprotective effects observed in certain studies.

Therapeutic Applications

Research indicates that this compound has potential applications in treating various conditions:

- Neurological Disorders : Its derivatives have been evaluated for neuroprotective properties, particularly in models of neurodegeneration.

- Cancer Therapy : The compound's ability to inhibit specific kinases suggests a role in cancer treatment, especially in targeting pathways involved in tumor growth and survival.

Neuroprotection Studies

In a study investigating compounds that protect motor neurons from stress-induced degeneration, derivatives of this compound were identified as promising candidates. For instance:

- Compound Efficacy : A derivative demonstrated over 100% motor neuron survival compared to untreated controls at a concentration of 1 μM, indicating potent neuroprotective effects .

- Mechanistic Insights : The study highlighted that specific analogs inhibited MAP4K kinases, correlating with enhanced motor neuron survival .

Cancer Research

Another area of exploration involves the use of this compound in cancer therapy:

- Inhibition of Proteasome Activity : Similar boronic acid derivatives have been shown to inhibit proteasome function, leading to apoptosis in cancer cells. This mechanism was observed in studies involving multiple cancer types including breast and lung cancers .

- Combination Therapies : Research suggests that when combined with other therapeutic agents, the effectiveness of boronic acid derivatives may be enhanced, providing a multi-targeted approach to cancer treatment .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine and pyridine rings significantly affect the biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on pyridine ring | Enhances binding affinity to target enzymes |

| Alteration of piperazine substituents | Modulates solubility and permeability across the blood-brain barrier |

These findings underscore the importance of structural modifications in optimizing therapeutic efficacy.

Q & A

Q. What are the recommended storage conditions and handling protocols for 6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid to ensure stability?

The compound must be stored in a tightly sealed container under refrigeration (2–8°C) to prevent degradation. Handling should occur in a fume hood with engineering controls (e.g., chemical fume hoods) to minimize inhalation or skin contact. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles, is mandatory. Exposure to heat, flames, or oxidizers must be avoided, as decomposition can release toxic gases like carbon monoxide and nitrogen oxides .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization should include:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify the BOC-protected piperazine moiety (δ ~1.4 ppm for tert-butyl protons) and boronic acid resonance.

- Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 307.2 (calculated for ).

- Infrared Spectroscopy (IR): Check for BOC carbonyl stretching (~1680–1720 cm) and boronic acid B-O bonds (~1320–1380 cm) .

Q. What synthetic routes are commonly employed to prepare this compound?

A general approach involves:

Piperazine Functionalization: Introduce the BOC-protecting group to piperazine using di-tert-butyl dicarbonate under basic conditions.

Pyridine Ring Substitution: Couple the BOC-piperazine to 2-methylpyridine via nucleophilic aromatic substitution or transition-metal catalysis.

Boronic Acid Installation: Perform directed ortho-metalation (DoM) or Miyaura borylation on the pyridine ring at the 3-position using bis(pinacolato)diboron (BPin) .

Advanced Research Questions

Q. How can researchers mitigate decomposition of the boronic acid moiety during cross-coupling reactions?

Dehydration of the boronic acid to boroxines is a common issue. Strategies include:

- Stabilization via Co-solvents: Use mixed solvent systems (e.g., THF/HO) to maintain boronic acid hydration.

- In Situ Protection: Add pinacol or ethylene glycol to form stable boronate esters, which regenerate the boronic acid under reaction conditions.

- Low-Temperature Reactions: Perform Suzuki-Miyaura couplings at ≤60°C to minimize side reactions .

Q. What analytical methods resolve contradictions in reaction yields when using this compound in multi-step syntheses?

- HPLC-MS Tracking: Monitor intermediate formation and byproducts. For example, incomplete deprotection of the BOC group (retention time shifts) or boronic acid oxidation can reduce yields.

- Kinetic Studies: Use variable-temperature NMR to identify rate-limiting steps, such as steric hindrance from the 2-methyl group on pyridine.

- Competitive Binding Assays: Test boronic acid reactivity with alternative aryl halides to rule out electronic effects from the BOC group .

Q. How does the BOC-protected piperazine influence the compound’s solubility and reactivity in aqueous vs. organic media?

- Solubility: The BOC group enhances lipophilicity, favoring organic solvents (e.g., DCM, THF). For aqueous reactions, use co-solvents like DMSO or surfactants.

- Reactivity: The BOC group sterically shields the piperazine nitrogen, reducing unwanted nucleophilic side reactions. Deprotection with TFA/HCl may be required for applications requiring free amines .

Q. What are the ecotoxicological considerations for disposing of this compound?

While ecological data are limited (no OECD/GHS classifications available), dispose of waste as "specialized chemical waste." Neutralize residual boronic acid with aqueous bicarbonate, adsorb with inert materials (e.g., vermiculite), and incinerate via licensed facilities compliant with regional regulations (e.g., EPA guidelines) .

Methodological Notes

- Cross-Coupling Optimization: For Suzuki reactions, use Pd(PPh) or PdCl(dppf) with CsCO as a base to enhance transmetallation efficiency.

- Controlled Deprotection: Cleave the BOC group selectively using 4M HCl/dioxane (0–5°C) to avoid boronic acid degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.